(furan-3-yl)trimethylsilane
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Overview
Description
(furan-3-yl)trimethylsilane is an organosilicon compound that features a furan ring substituted with a trimethylsilyl group at the 3-position
Preparation Methods
(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.
Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.
Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.
Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(furan-3-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.
Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .
Comparison with Similar Compounds
(furan-3-yl)trimethylsilane can be compared to other trimethylsilyl-substituted heterocycles, such as 3-Trimethylsilylthiophene and 3-Trimethylsilylpyrrole. These compounds share similar reactivity patterns due to the presence of the trimethylsilyl group but differ in the nature of the heterocyclic ring. The furan ring in this compound provides unique electronic properties that can influence its reactivity compared to thiophene and pyrrole derivatives .
Properties
Molecular Formula |
C7H12OSi |
---|---|
Molecular Weight |
140.25 g/mol |
IUPAC Name |
furan-3-yl(trimethyl)silane |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |
InChI Key |
UKWXFLCAYWYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=COC=C1 |
Origin of Product |
United States |
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